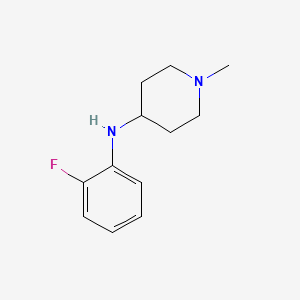
N-(2-フルオロフェニル)-1-メチルピペリジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-methylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学的研究の応用
Chemistry: N-(2-fluorophenyl)-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of various complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine: Its structure can be modified to create analogs with improved therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it valuable for developing new materials with enhanced performance characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-1-methylpiperidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperidine derivative .
Industrial Production Methods: Industrial production of N-(2-fluorophenyl)-1-methylpiperidin-4-amine may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing automated systems and continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions: N-(2-fluorophenyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
作用機序
The mechanism of action of N-(2-fluorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
- N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinyl-propanamide (Fentanyl analogs)
- N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinyl-butanamide
- N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinyl-2-methylpropanamide
Comparison: Compared to these similar compounds, N-(2-fluorophenyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
生物活性
Overview
N-(2-fluorophenyl)-1-methylpiperidin-4-amine is a piperidine derivative characterized by its unique fluorophenyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and neuroscience.
- Molecular Formula : C13H19FN2
- Molecular Weight : 220.31 g/mol
- Structure : The compound features a piperidine ring with a 2-fluorophenyl group attached, which influences its biological activity through enhanced receptor binding and metabolic stability.
The biological activity of N-(2-fluorophenyl)-1-methylpiperidin-4-amine primarily involves interactions with neurotransmitter receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, facilitating its passage through biological membranes and interaction with various targets, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Possible influence on serotonin-mediated processes.
- Nicotinic Acetylcholine Receptors : Interaction that may affect cholinergic transmission.
Biological Studies
Research indicates that N-(2-fluorophenyl)-1-methylpiperidin-4-amine exhibits significant biological activities, including:
- Neuropharmacological Effects :
- Anticancer Potential :
- Selectivity for Transporters :
Case Studies and Research Findings
A selection of studies illustrates the compound's biological activity:
Case Study Example
In a pharmacological study, N-(2-fluorophenyl)-1-methylpiperidin-4-amine was tested for its effects on dopamine receptor activity. Results indicated a dose-dependent increase in receptor activation, suggesting its potential as a therapeutic agent for dopamine-related disorders.
Comparison with Similar Compounds
The unique properties of N-(2-fluorophenyl)-1-methylpiperidin-4-amine can be contrasted with other piperidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-1-methylpiperidin-4-amine | Chlorine substitution | Moderate receptor affinity |
| N-(2-bromophenyl)-1-methylpiperidin-4-amine | Bromine substitution | Enhanced cytotoxicity |
| N-(2-methylphenyl)-1-methylpiperidin-4-amine | Methyl substitution | Lower receptor selectivity |
特性
IUPAC Name |
N-(2-fluorophenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGTAXKWSRCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














